molecular formula C40H80NO8P B1674679 Colfosceril palmitate CAS No. 63-89-8

Colfosceril palmitate

Cat. No. B1674679
CAS RN: 63-89-8
M. Wt: 734 g/mol
InChI Key: KILNVBDSWZSGLL-KXQOOQHDSA-N
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Description

Colfosceril palmitate is a synthetic pulmonary surfactant used for the treatment of Respiratory Distress Syndrome (RDS) in premature infants . It was part of the first generation of commercially available artificial surfactants . It was developed by Burroughs Wellcome and it was FDA approved on August 6, 1990 .


Molecular Structure Analysis

The molecular formula of Colfosceril palmitate is C40H80NO8P . Its average mass is 734.039 Da and its monoisotopic mass is 733.562134 Da .


Physical And Chemical Properties Analysis

Colfosceril palmitate occurs as a monohydrate, softens at 75-79°C . It is readily soluble in chloroform, hot diisobutyl ketone, hot dioxane, and is readily emulsified in water .

Scientific Research Applications

Respiratory Distress Syndrome Prophylaxis and Treatment

Colfosceril Palmitate, also known as dipalmitoylphosphatidylcholine, is a significant constituent of natural lung surfactant and exogenous surface replacement preparations. It is primarily used in the prophylaxis and treatment of neonatal respiratory distress syndrome (RDS). Exosurf Neonatal, a preparation containing Colfosceril Palmitate, has demonstrated efficacy in improving clinical outcomes in infants, particularly those weighing more than 700g at birth. It reduces mortality, the incidence of bronchopulmonary dysplasia, respiratory distress syndrome deaths, and air leak events such as pulmonary interstitial emphysema and pneumothorax. Despite its benefits, Colfosceril Palmitate's use is linked with an increased incidence of apnea of prematurity and pulmonary hemorrhage, likely due to earlier extubation and improved clinical course or decreased pulmonary vascular resistance, respectively (Dechant & Faulds, 1991).

Comparative Efficacy with Other Surfactants

In a multicenter, randomized, masked comparison trial, Colfosceril Palmitate's efficacy was compared with Lucinactant and Beractant for preventing RDS among very preterm infants. The study aimed to assess the safety and efficacy of these surfactants in reducing RDS incidence and related mortality. Lucinactant showed a significant reduction in RDS incidence at 24 hours compared to Colfosceril, suggesting that while Colfosceril is effective, other surfactant preparations might offer certain advantages in clinical outcomes (Moya et al., 2005).

Economic and Resource Utilization Outcomes

Economic analysis of Colfosceril Palmitate, particularly in the context of rescue therapy for infants with RDS, suggests substantial reductions in hospital resource utilization and charges. This aligns with the clinical benefits of its use, indicating not only health improvements but also potential economic advantages in treating neonatal RDS. Specifically, treatment with Colfosceril Palmitate can result in significant reductions in the length of hospital stays and overall hospital charges, suggesting its cost-effectiveness in managing RDS (Backhouse et al., 1994).

Safety and Tolerability Profile

Despite its effectiveness, the use of Colfosceril Palmitate is associated with certain risks, including an increased incidence of apnea of prematurity and pulmonary hemorrhage. These complications are noteworthy, especially given the vulnerability of the neonatal population it serves. Understanding these risks is crucial for clinicians to make informed decisions and manage potential complications effectively. However, it is also noted that Colfosceril Palmitate does not increase the incidence of most other complications related to prematurity or RDS, underscoring its overall safety profile (Dechant & Faulds, 1991).

Future Directions

Ongoing trials may identify whether prophylactic or rescue administration of the surfactant preparation is the preferred approach and whether different dosage regimens or different administration techniques impart greater therapeutic efficacy . It also remains to be determined whether any of the available surfactant preparations, including Exosurf® Neonatal™, will provide distinct therapeutic advantages over the others .

properties

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046720
Record name Colfosceril palmitate
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Molecular Weight

734.0 g/mol
Source PubChem
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Physical Description

Solid
Record name PC(16:0/16:0)
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Boiling Point

60.5-61.5ºC at 760 mmHg
Record name Colfosceril palmitate
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Solubility

Very poor solubility
Record name Colfosceril palmitate
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Mechanism of Action

Treatment with colfosceril palmitate aims to reinflate a collapsed area of the lung, improve compliance and reduce intrapulmonary shunting. The actions of colfosceril palmitate are perfomed by replacing the defficient or innefective endogenous lung surfactant and thus, reducing the tension and stabilizing the alveoli from collapsing. Colfosceril palmitate will form a very thin film that will cover the surface of the alveolar cells and therefore it will reduce surface tension.
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Product Name

Colfosceril palmitate

CAS RN

63-89-8
Record name 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
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Record name (R)-(4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
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Record name COLFOSCERIL PALMITATE
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Melting Point

-63ºC
Record name Colfosceril palmitate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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